Biotin-PEG3-OH
Overview
Description
Biotin-PEG3-OH: is a compound consisting of biotin (a vitamin) linked to a polyethylene glycol (PEG) spacer with three ethylene glycol units, terminating in a hydroxyl group. This structure imparts water solubility and flexibility, making it useful in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin-PEG3-OH can be synthesized through a series of chemical reactions involving the conjugation of biotin to a PEG chain. The process typically involves:
- Activation of biotin with a suitable reagent (e.g., N-hydroxysuccinimide ester).
- Coupling the activated biotin to a PEG chain with a terminal hydroxyl group.
- Purification of the final product to remove unreacted starting materials and by-products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale synthesis of activated biotin.
- Efficient coupling to PEG chains using automated systems.
- Purification using techniques like chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG3-OH undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Conjugation Reactions: The biotin moiety can conjugate with avidin or streptavidin proteins, forming strong non-covalent bonds
Common Reagents and Conditions:
Substitution Reactions: Reagents like acyl chlorides or alkyl halides under basic conditions.
Conjugation Reactions: Avidin or streptavidin proteins under physiological conditions
Major Products:
Esters or Ethers: Formed from substitution reactions.
Biotinylated Proteins: Formed from conjugation reactions
Scientific Research Applications
Chemistry: Biotin-PEG3-OH is used in chemical research for labeling and detection of biomolecules. Its water solubility and flexibility make it ideal for modifying proteins and nucleic acids .
Biology: In biological research, this compound is used for biotinylation of proteins, enabling their detection and purification using avidin or streptavidin-based methods .
Medicine: In medical research, this compound is used in drug delivery systems to enhance the solubility and stability of therapeutic agents .
Industry: In industrial applications, this compound is used in the production of diagnostic kits and biosensors .
Mechanism of Action
Biotin-PEG3-OH exerts its effects through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong non-covalent interaction allows for the stable attachment of biotinylated molecules to avidin or streptavidin-coated surfaces. The PEG spacer provides flexibility and reduces steric hindrance, enhancing the binding efficiency .
Comparison with Similar Compounds
Biotin-PEG2-OH: Similar structure but with a shorter PEG spacer.
Biotin-PEG4-OH: Similar structure but with a longer PEG spacer.
Biotin-PEG3-NH2: Similar structure but with an amine group instead of a hydroxyl group
Uniqueness: Biotin-PEG3-OH is unique due to its optimal PEG spacer length, which provides a balance between flexibility and solubility. This makes it particularly effective for biotinylation applications where minimal steric hindrance is desired .
Properties
IUPAC Name |
N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPJDHGWKSPEEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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